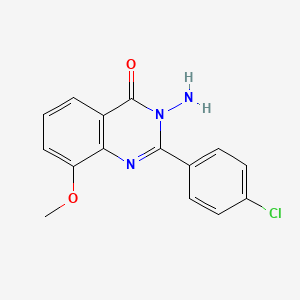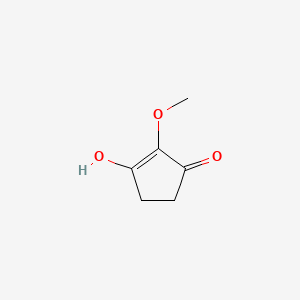
3-Hydroxy-2-methoxycyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxycyclopent-2-en-1-one is a cyclic organic compound with the molecular formula C6H8O2 It is characterized by a cyclopentene ring substituted with hydroxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxycyclopent-2-en-1-one typically involves multi-step reactions. One common method starts with 2-Cyclopenten-1-one as the precursor. The synthetic route includes the following steps :
Step 1: Reaction with N,N,N,N,N,N-hexamethylphosphoric triamide and methyllithium in diethyl ether at 0°C under an inert atmosphere.
Step 2: Further reaction at -78°C for 1 hour under an inert atmosphere.
Step 3: Gradual warming to room temperature over 3 hours.
Step 4: Reflux with toluene-4-sulfonic acid in benzene for 6 hours using a Dean-Stark apparatus.
Step 5: Final treatment with tetrabutyl ammonium fluoride in tetrahydrofuran for 20 hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-cyclopenten-1-one.
Reduction: Formation of 3-hydroxy-2-methoxycyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methyl-cyclopent-2-enone: Similar structure but with a methyl group instead of a methoxy group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure with a hydroxy group at a different position.
Uniqueness
3-Hydroxy-2-methoxycyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
100191-37-5 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.127 |
Nom IUPAC |
3-hydroxy-2-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-9-6-4(7)2-3-5(6)8/h7H,2-3H2,1H3 |
Clé InChI |
CLPOZJWLQFZEKZ-UHFFFAOYSA-N |
SMILES |
COC1=C(CCC1=O)O |
Synonymes |
2-Cyclopenten-1-one,3-hydroxy-2-methoxy-(6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


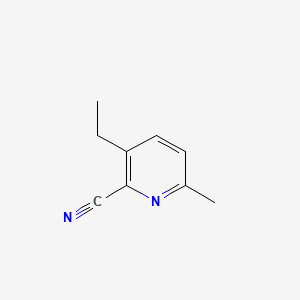

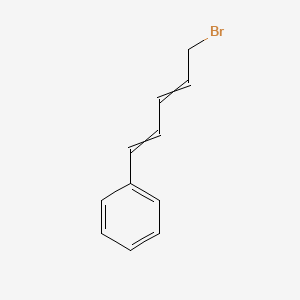
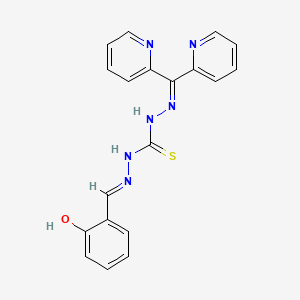
![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)

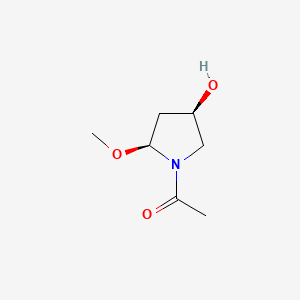
![2,3,3,5,6,6-Hexamethyl-7-oxa-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B566499.png)
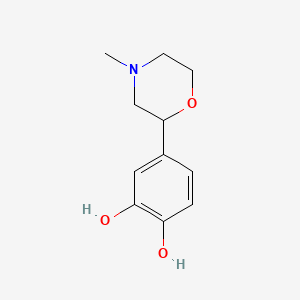
![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)
